2-Chloro-4-(pyrrolidine-1-carbonyl)phenol
Overview
Description
2-Chloro-4-(pyrrolidine-1-carbonyl)phenol is a chemical compound characterized by its unique structure, which includes a chloro group, a pyrrolidine-1-carbonyl group, and a phenol group
Mechanism of Action
Target of Action
Compounds characterized by the pyrrolidine ring and its derivatives have been reported to have target selectivity . The targets can vary widely depending on the specific functional groups attached to the pyrrolidine ring .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Bioactive molecules characterized by the pyrrolidine ring and its derivatives have been reported to influence various biological activities . The compound may affect similar pathways, leading to downstream effects.
Result of Action
Compounds characterized by the pyrrolidine ring and its derivatives have been reported to have various biological activities . Therefore, it can be inferred that 2-Chloro-4-(pyrrolidine-1-carbonyl)phenol may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(pyrrolidine-1-carbonyl)phenol typically involves multiple steps, starting with the chlorination of phenol to introduce the chloro group. Subsequent steps may include the formation of the pyrrolidine-1-carbonyl group through reactions such as amide coupling.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(pyrrolidine-1-carbonyl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield chlorophenols, while reduction can produce corresponding alcohols.
Scientific Research Applications
2-Chloro-4-(pyrrolidine-1-carbonyl)phenol has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2-Chloro-5-(pyrrolidine-1-carbonyl)pyridine
2-Chloro-4-(pyrrolidine-1-carbonyl)aniline
Uniqueness: 2-Chloro-4-(pyrrolidine-1-carbonyl)phenol stands out due to its specific structural features, which can influence its reactivity and biological activity compared to similar compounds.
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Properties
IUPAC Name |
(3-chloro-4-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-7-8(3-4-10(9)14)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQTVKWQIWHNQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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